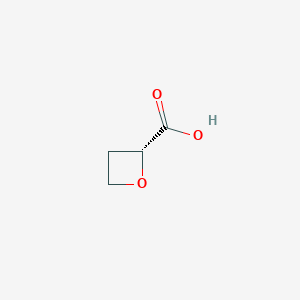

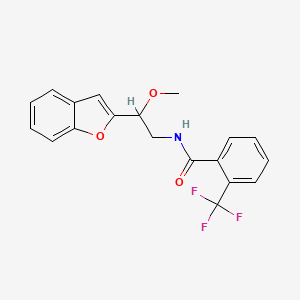

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine, also known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is commonly used in medical practice as a sedative and analgesic agent. This compound has gained significant attention due to its unique pharmacological properties and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chiral Resolution and Analysis

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine and related compounds are utilized in chiral resolution and analytical chemistry. Sergi Rodríguez-Escrich et al. (2005) described the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, as a chiral resolution reagent. This compound reacts with various α-chiral primary and secondary amines in a regioselective ring-opening manner. Diastereomeric products are easily identified and quantified by NMR and HPLC, making this compound a versatile reagent for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Enantiomerically Pure Precursors for Pharmaceutical Compounds

Enantiomerically pure 4-methylthio- and 4-methylsulfonyl-substituted (2S,3R)-3-phenylserines, structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, are used as precursors for pharmaceutical compounds. These compounds are prepared by enzymatic resolution and have been utilized in the synthesis of therapeutically significant compounds such as thiamphenicol and florfenicol (Kaptein et al., 1998).

Antitumor Properties

Compounds structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, specifically 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antitumor properties in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 and have shown significant efficacy against various cancer cell lines and xenograft tumors. This indicates a potential avenue for clinical evaluation of these compounds in cancer treatment (Bradshaw et al., 2002).

Pharmacological Research

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine and its analogs have been used in pharmacological research, particularly in the study of κ-opioid receptors (KOR). These compounds are valuable for understanding the receptor binding and action mechanisms, and for exploring potential treatments for depression and addiction disorders. PF-04455242, a high-affinity antagonist selective for KOR, is an example of a compound used in this context (Grimwood et al., 2011).

Stereoselective Organic Synthesis

Compounds related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine are used in stereoselective organic synthesis. For instance, (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane is obtained with high chemical yield and diastereoselectivity. These compounds are valuable for synthesizing a variety of sulfur-free tertiary α-(fluoromethyl)carbinols (Bravo et al., 1994).

Eigenschaften

IUPAC Name |

(2S,3R)-2-(4-methylphenyl)oxan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h4-7,11-12H,2-3,8,13H2,1H3/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUNMMBWGALCAF-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2[C@@H](CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2512523.png)

![N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide](/img/structure/B2512525.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)